

Fullerene C70 molecular and electronic structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fullerene C70

Cat. No.: B051282

[Get Quote](#)

An In-Depth Technical Guide to the Molecular and Electronic Structure of **Fullerene C70**

Introduction

Fullerene C70 is a carbon allotrope and the second most abundant fullerene discovered in 1985, following the identification of C60.[1] Its discovery expanded the known forms of carbon beyond diamond, graphite, and amorphous carbon.[2] Structurally, C70 is a closed-cage molecule comprised of 70 carbon atoms arranged in a distinctive, rugby ball-like shape.[1][3] This unique geometry, belonging to the D5h symmetry point group, gives rise to a complex and fascinating electronic structure, making it a subject of intense research.[4]

C70's properties as an electron acceptor and its photophysical characteristics have positioned it as a valuable material in fields ranging from organic photovoltaics to materials science.[1][5] Furthermore, the ability to functionalize the C70 cage has opened avenues for its application in biomedicine, including roles as an antioxidant, in photodynamic therapy, and as a component in drug delivery systems.[6][7] This guide provides a detailed examination of the core molecular and electronic structure of C70, outlines the experimental protocols used for its characterization, and discusses its relevance to scientific research and drug development.

Molecular Structure and Geometry

The C70 molecule is a cage-like, fused-ring structure composed of 25 hexagonal rings and 12 pentagonal rings.[1][3] Unlike the highly symmetric, spherical C60, C70 has an elongated, ellipsoidal shape. Its structure can be conceptualized as a C60 molecule with a belt of five additional hexagons inserted at the equator.[1][3]

Symmetry and Non-Equivalent Positions

Fullerene C70 belongs to the D5h point group of symmetry.^[4] This lower symmetry compared to C60 (Ih) results in a more complex molecular structure with five distinct groups of non-equivalent carbon atoms and eight different types of carbon-carbon bonds.^{[8][9]} This structural complexity is directly responsible for its more intricate spectroscopic signatures, such as in its ¹³C NMR spectrum.

Bond Lengths and Molecular Dimensions

The eight unique C-C bonds in the C70 cage have lengths ranging from approximately 1.37 Å to 1.47 Å.^{[3][10]} The precise values have been determined through a combination of experimental techniques, such as gas-phase electron diffraction, and theoretical calculations using Density Functional Theory (DFT).^{[10][11]} The molecule's dimensions are approximately 7.9 Å along its main symmetry axis and 7.2 Å at its equatorial diameter.^[11]

Bond Type	Experimental Bond Length (Å) (Gas-Phase Electron Diffraction) ^[11]	Theoretical Bond Length (Å) (B3LYP/6-31G*) ^[10]
a	1.461	1.452
b	1.388	1.397
c	1.453	1.449
d	1.386	1.389
e	1.468	1.450
f	1.425	1.434
g	1.405	1.421
h	1.538	1.470

Table 1: Comparison of experimentally determined and theoretically calculated bond lengths in the **Fullerene C70** molecule. Note that bond type designations (a-h) correspond to the eight non-equivalent bonds as defined in structural studies.

Electronic Structure

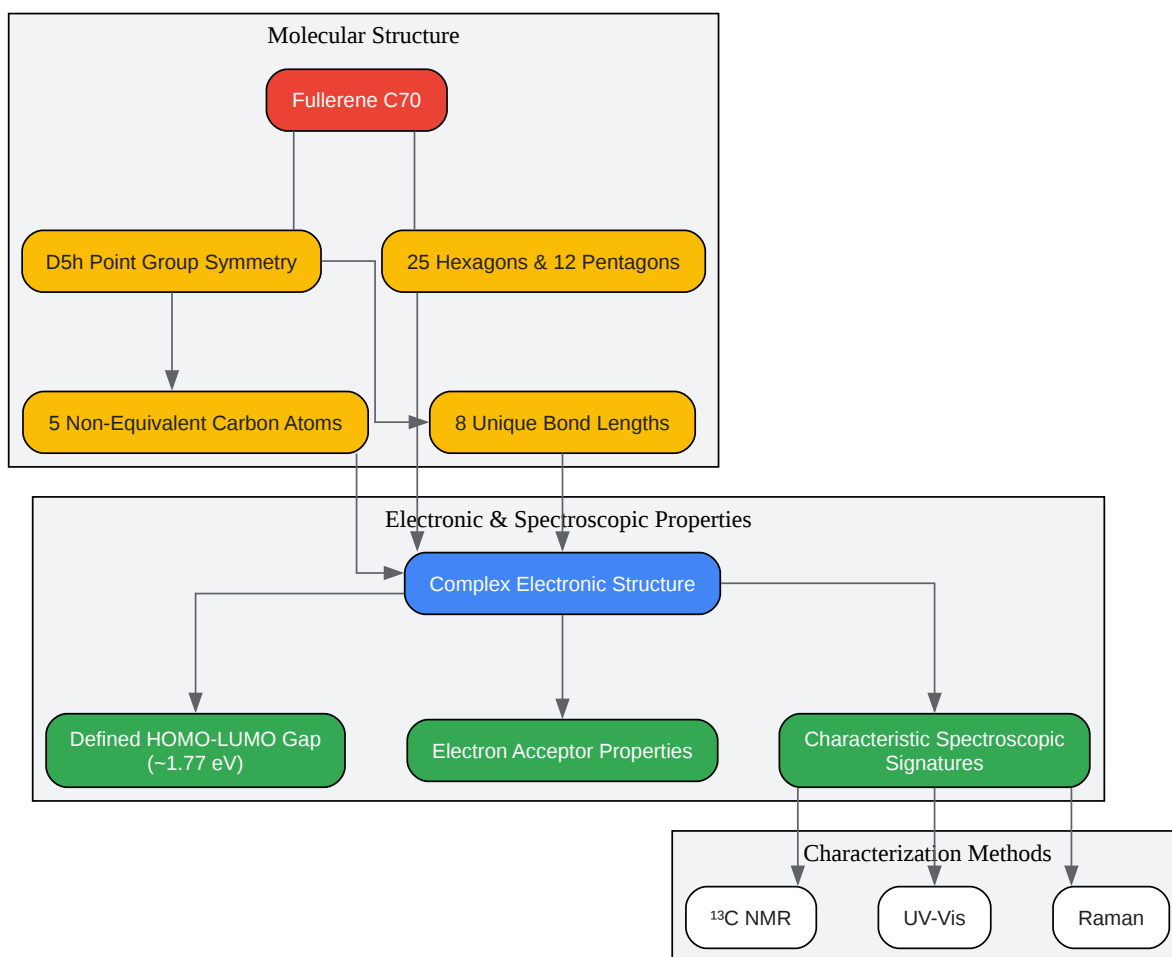
The electronic properties of C70 are a direct consequence of its unique molecular structure. Each of its 70 carbon atoms is sp^2 -hybridized and covalently bonded to three other carbons, with the remaining valence electron on each atom contributing to a delocalized π -electron system across the cage.[3]

Frontier Molecular Orbitals and Energy Gap

C70 is characterized as an electron acceptor, a property governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1] The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates its electronic and optical behavior. The experimental bandgap for solid C70 is approximately 1.77 eV.[1] Theoretical studies, often employing DFT, have extensively investigated these frontier orbitals to understand C70's reactivity and performance in electronic devices.[12] Upon ionization, the C70 cation (C70+) undergoes a geometric distortion known as the Jahn-Teller effect, which removes the electronic degeneracy of its ground state and induces a permanent electric dipole moment.[13]

Property	Value	Method
HOMO-LUMO Gap (Experimental)	~1.77 eV	Solid-State Measurement[1]
HOMO-LUMO Gap (Theoretical)	1.6 - 1.7 eV	Photoemission/DFT[14]
Ionization Enthalpy	7.61 eV	Experimental[15]
Electron Affinity	2.6 - 2.8 eV	Experimental[15]

Table 2: Key electronic properties of **Fullerene C70**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C70 fullerene - Wikipedia [en.wikipedia.org]
- 2. Fullerene - Wikipedia [en.wikipedia.org]
- 3. Export Fullerene-C70, [5,6]-Fullerene-C70 [attelements.com]
- 4. researchgate.net [researchgate.net]
- 5. nanographenex.com [nanographenex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular structure of free molecules of the fullerene C70 from gas- phase electron diffraction for JACS - IBM Research [research.ibm.com]
- 12. DFT results against experimental data for electronic properties of C60 and C70 fullerene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Fullerene C70 molecular and electronic structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051282#fullerene-c70-molecular-and-electronic-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com